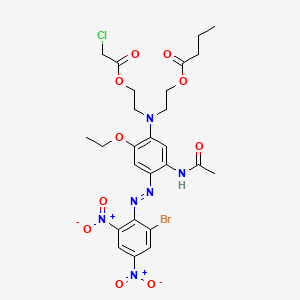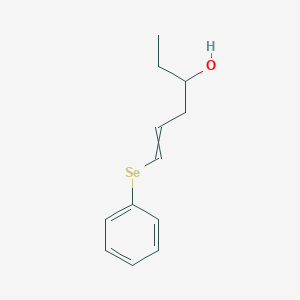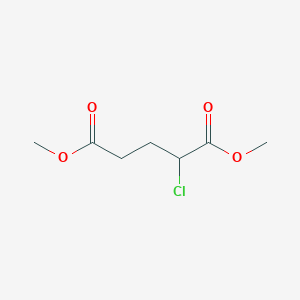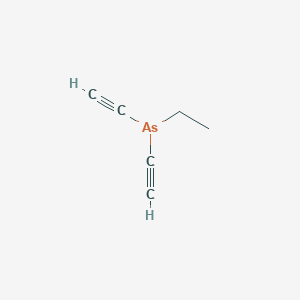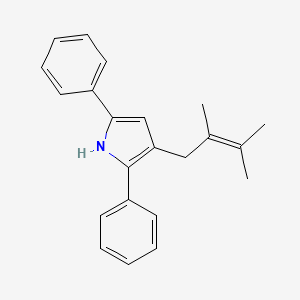
3-(2,3-Dimethylbut-2-en-1-yl)-2,5-diphenyl-1H-pyrrole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(2,3-Dimethylbut-2-en-1-yl)-2,5-diphenyl-1H-pyrrole is an organic compound with a complex structure that includes a pyrrole ring substituted with two phenyl groups and a dimethylbutenyl side chain
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2,3-Dimethylbut-2-en-1-yl)-2,5-diphenyl-1H-pyrrole typically involves multi-step organic reactions. One common method includes the reaction of 2,5-diphenylpyrrole with 2,3-dimethylbut-2-en-1-yl halide under basic conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts and solvents are carefully selected to ensure efficient conversion and minimize by-products.
Análisis De Reacciones Químicas
Types of Reactions
3-(2,3-Dimethylbut-2-en-1-yl)-2,5-diphenyl-1H-pyrrole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the double bonds in the side chain to single bonds, resulting in saturated derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the phenyl rings or the pyrrole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst (Pd/C) are used.
Substitution: Reagents like halogens (Cl₂, Br₂) or nucleophiles (NH₃, OH⁻) are employed under controlled conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce saturated hydrocarbons. Substitution reactions can introduce various functional groups into the molecule.
Aplicaciones Científicas De Investigación
3-(2,3-Dimethylbut-2-en-1-yl)-2,5-diphenyl-1H-pyrrole has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of 3-(2,3-Dimethylbut-2-en-1-yl)-2,5-diphenyl-1H-pyrrole involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites, modulating biological pathways and exerting its effects. Detailed studies on its binding affinity and interaction with targets are essential to understand its full mechanism.
Comparación Con Compuestos Similares
Similar Compounds
- 3-(2,3-Dimethylbut-2-en-1-yl)benzonitrile
- 2,3-Dimethylbut-2-en-1-yl)(triethyl)silane
Uniqueness
3-(2,3-Dimethylbut-2-en-1-yl)-2,5-diphenyl-1H-pyrrole is unique due to its specific substitution pattern and the presence of both phenyl and dimethylbutenyl groups. This combination imparts distinct chemical and physical properties, making it valuable for various applications.
Propiedades
Número CAS |
86864-04-2 |
|---|---|
Fórmula molecular |
C22H23N |
Peso molecular |
301.4 g/mol |
Nombre IUPAC |
3-(2,3-dimethylbut-2-enyl)-2,5-diphenyl-1H-pyrrole |
InChI |
InChI=1S/C22H23N/c1-16(2)17(3)14-20-15-21(18-10-6-4-7-11-18)23-22(20)19-12-8-5-9-13-19/h4-13,15,23H,14H2,1-3H3 |
Clave InChI |
WBLOCRMGWXZHPP-UHFFFAOYSA-N |
SMILES canónico |
CC(=C(C)CC1=C(NC(=C1)C2=CC=CC=C2)C3=CC=CC=C3)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1,1'-[Hexane-1,6-diylbis(oxy)]bis[2-(benzyloxy)benzene]](/img/structure/B14415551.png)

![[1,3,5]Triazine-2,4-diamine, 6-chloro-N,N'-dicycloheptyl-](/img/structure/B14415554.png)
![Methyl 2-oxo-5,6-dihydrobenzo[h]chromene-3-carboxylate](/img/structure/B14415557.png)
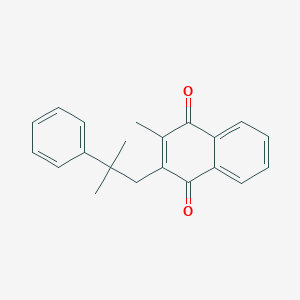
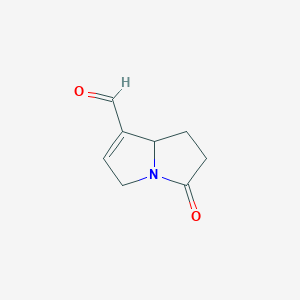
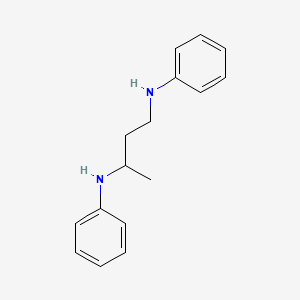
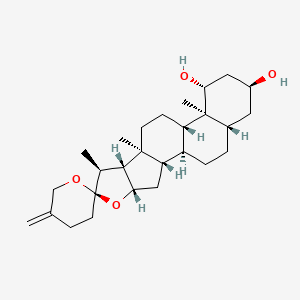

![Methyl 3-[benzyl(cyanomethyl)amino]butanoate](/img/structure/B14415615.png)
